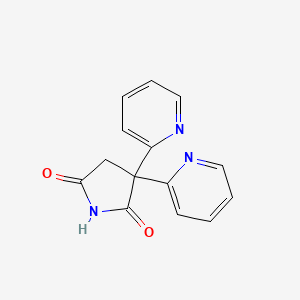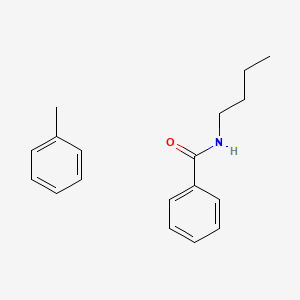![molecular formula C14H18N4O2S B14356642 2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol CAS No. 93128-87-1](/img/structure/B14356642.png)
2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol is a complex organic compound that features a thiazole ring, an azo group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Azo Coupling: The azo group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Ethanolamine Addition: The final step involves the nucleophilic substitution of the diazonium compound with ethanolamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol has several applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring and azo group can interact with enzymes and proteins, potentially inhibiting their activity. The ethanolamine moiety may facilitate binding to biological membranes, enhancing its cellular uptake and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-[({4-[(E)-(5-Methoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
2-[({4-[(E)-(5-Propoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol: Similar structure but with a propoxy group.
Uniqueness
The unique combination of the ethoxy group, thiazole ring, and azo linkage in 2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
93128-87-1 |
|---|---|
Molecular Formula |
C14H18N4O2S |
Molecular Weight |
306.39 g/mol |
IUPAC Name |
2-[[4-[(5-ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C14H18N4O2S/c1-2-20-13-10-16-14(21-13)18-17-12-5-3-11(4-6-12)9-15-7-8-19/h3-6,10,15,19H,2,7-9H2,1H3 |
InChI Key |
ZXWMLMJWKUKQJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(S1)N=NC2=CC=C(C=C2)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14356559.png)
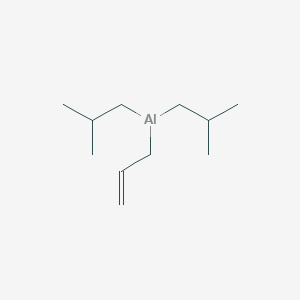
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
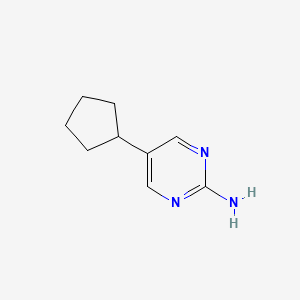
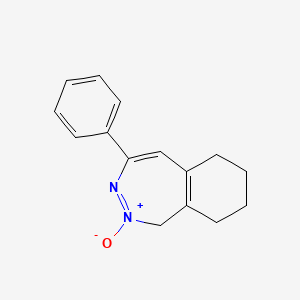

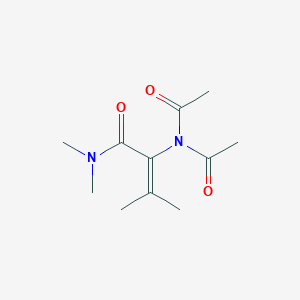
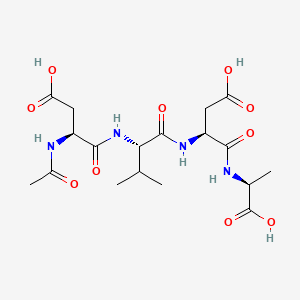
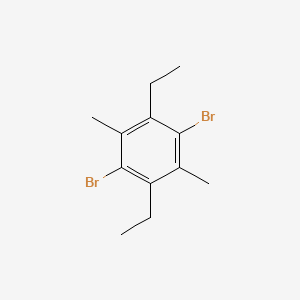

![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)

